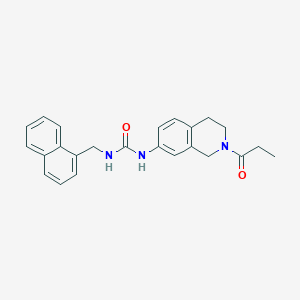
1-(Naphthalen-1-ylmethyl)-3-(2-propionyl-1,2,3,4-tetrahydroisoquinolin-7-yl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Naphthalen-1-ylmethyl)-3-(2-propionyl-1,2,3,4-tetrahydroisoquinolin-7-yl)urea is a useful research compound. Its molecular formula is C24H25N3O2 and its molecular weight is 387.483. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
1-(Naphthalen-1-ylmethyl)-3-(2-propionyl-1,2,3,4-tetrahydroisoquinolin-7-yl)urea is a compound that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
The compound can be described by its molecular formula C20H22N2O2 and a molecular weight of approximately 334.41 g/mol. Its structure features a naphthalene moiety and a tetrahydroisoquinoline derivative, which are known to influence its biological activity.
Research indicates that the compound exhibits multiple mechanisms of action, primarily through interactions with various biological targets:
- Enzyme Inhibition : The compound has shown inhibitory effects on certain enzymes involved in metabolic pathways, potentially leading to altered cellular functions.
- Receptor Modulation : It may act as an antagonist or agonist at specific receptors, influencing signal transduction pathways associated with various physiological responses.
Anticancer Activity
Several studies have investigated the anticancer potential of this compound. For instance:
- Study on Cell Lines : In vitro studies demonstrated that this compound exhibited cytotoxic effects on various cancer cell lines including breast (MCF7) and prostate (PC3) cancer cells. The compound induced apoptosis and inhibited cell proliferation at micromolar concentrations.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF7 | 12.5 | Apoptosis induction |
| PC3 | 15.0 | Cell cycle arrest |
Neuroprotective Effects
The compound has also been studied for its neuroprotective properties:
- Neuroprotection in Models : Animal models of neurodegenerative diseases showed that treatment with the compound reduced neuronal cell death and inflammation markers. This suggests a potential role in treating conditions like Alzheimer's disease.
Anti-inflammatory Activity
Research has indicated that the compound possesses anti-inflammatory properties:
- Inhibition of Cytokine Production : In vitro assays revealed that it significantly reduced the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages.
Case Studies
A case study involving the application of this compound in a preclinical model highlighted its therapeutic potential:
- Preclinical Model : In a mouse model of breast cancer, administration of the compound resulted in a significant reduction in tumor size compared to control groups. Histological analysis indicated decreased proliferation markers and increased apoptosis within tumor tissues.
Propiedades
IUPAC Name |
1-(naphthalen-1-ylmethyl)-3-(2-propanoyl-3,4-dihydro-1H-isoquinolin-7-yl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N3O2/c1-2-23(28)27-13-12-17-10-11-21(14-20(17)16-27)26-24(29)25-15-19-8-5-7-18-6-3-4-9-22(18)19/h3-11,14H,2,12-13,15-16H2,1H3,(H2,25,26,29) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYYVLSASZLBZDH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1CCC2=C(C1)C=C(C=C2)NC(=O)NCC3=CC=CC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













